molecular formula C11H6Cl2N2S B14325127 5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole CAS No. 99971-82-1

5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B14325127
CAS No.: 99971-82-1
M. Wt: 269.1 g/mol
InChI Key: KGOQGPXVNHGPCG-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the fields of organic and medicinal chemistry. The compound features a benzimidazole core substituted with chlorine atoms at positions 5 and 6, and a thiophene ring at position 2. This unique structure imparts the compound with a range of biological activities, making it a valuable target for drug development and other scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole typically involves the condensation of 4,5-dichloro-o-phenylenediamine with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazoles .

Scientific Research Applications

5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can help manage conditions associated with excessive ammonia production .

Properties

CAS No.

99971-82-1

Molecular Formula

C11H6Cl2N2S

Molecular Weight

269.1 g/mol

IUPAC Name

5,6-dichloro-2-thiophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H6Cl2N2S/c12-6-4-8-9(5-7(6)13)15-11(14-8)10-2-1-3-16-10/h1-5H,(H,14,15)

InChI Key

KGOQGPXVNHGPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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